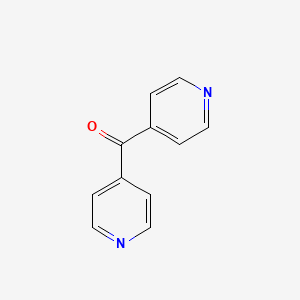

Di(pyridin-4-yl)methanone

概要

説明

Di(pyridin-4-yl)methanone: is an organic compound with the molecular formula C₁₁H₈N₂O bis(4-pyridyl) ketone . This compound features two pyridine rings connected by a central carbonyl group, making it a versatile building block in organic synthesis and coordination chemistry.

準備方法

Synthetic Routes and Reaction Conditions: Di(pyridin-4-yl)methanone can be synthesized through various methods. One common approach involves the reaction of 4-bromopyridine with lithium diisopropylamide (LDA) , followed by the addition of carbon dioxide to form the corresponding carboxylic acid. This intermediate is then converted to the ketone using thionyl chloride and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound typically involves the use of 4-cyanopyridine as a starting material. The nitrile group is hydrolyzed to the corresponding carboxylic acid, which is then subjected to Friedel-Crafts acylation using aluminum chloride and acetyl chloride to yield the desired ketone .

化学反応の分析

Types of Reactions: Di(pyridin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding using oxidizing agents like .

Reduction: The compound can be reduced to the corresponding using reducing agents such as .

Substitution: It can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Oxidation: Pyridine-4-carboxylic acid.

Reduction: Pyridin-4-ylmethanol.

Substitution: Substituted pyridine derivatives.

科学的研究の応用

Biochemistry and Pharmacology

Applications:

Di(pyridin-4-yl)methanone is primarily utilized in the synthesis of compounds that exhibit inhibitory effects on protein kinases. Protein kinases are critical in cellular signaling pathways and are significant targets for drug development, particularly in cancer therapies.

Synthesis and Evaluation:

The synthesis involves preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, followed by the creation of derivatives that are evaluated against a panel of protein kinases. Studies have demonstrated that modifications to the this compound structure can enhance its inhibitory potency against specific kinases .

Case Study:

A recent study reported that derivatives of this compound showed significant biological activity as potential kinase inhibitors. The planar structure of the pyrido[3,4-g]quinazoline tricyclic system was essential for maintaining inhibitory potency, indicating its importance in therapeutic development .

Material Science

Applications:

In material science, this compound is explored for its role in synthesizing photoluminescent materials and organic light-emitting diodes (OLEDs). Its derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), making them suitable for high-performance OLEDs.

Performance Metrics:

Devices fabricated using this compound derivatives demonstrated low turn-on voltages and high luminance levels. For example, one study reported a maximum current efficiency of 15.9 cd A and an external quantum efficiency nearing 6.5%.

| Property | Value |

|---|---|

| Turn-on Voltage | 3.4 V |

| Maximum Current Efficiency | 15.9 cd A |

| Maximum External Quantum Efficiency | 6.5% |

Electrochemistry and Energy Science

Applications:

this compound is also used in the synthesis of metal (II) complexes that act as electrocatalysts for the hydrogen evolution reaction (HER) from water. This application is vital for developing sustainable energy solutions.

Synthesis Methodology:

Using a novel rigid ditopic ligand derived from this compound, several metal complexes were synthesized through solvothermal methods and characterized by single-crystal X-ray diffraction. Among these complexes, nickel and cobalt derivatives exhibited promising electrocatalytic activities.

Results Summary:

The cobalt complex demonstrated superior electrocatalytic performance compared to other synthesized complexes, highlighting the potential of this compound-based ligands in energy applications.

作用機序

The mechanism of action of di(pyridin-4-yl)methanone involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with enzymes or receptors, modulating their activity. For example, its derivatives have been shown to inhibit protein kinases by binding to the active site and preventing substrate access .

類似化合物との比較

Di(2-pyridyl) ketone: Similar structure but with pyridine rings at the 2-position.

4,4’-Dipyridyl: Lacks the central carbonyl group, making it less versatile in certain reactions.

2-Benzoylpyridine: Features a benzene ring instead of a second pyridine ring.

Uniqueness: Di(pyridin-4-yl)methanone is unique due to its ability to form stable coordination complexes with various metal ions, making it highly valuable in coordination chemistry and materials science. Its dual pyridine rings also provide multiple sites for functionalization, enhancing its versatility in synthetic applications .

生物活性

Di(pyridin-4-yl)methanone, with the chemical formula CHNO, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features two pyridine rings attached to a central carbonyl group. The synthesis typically involves the condensation of 4-pyridinecarboxaldehyde with appropriate reagents under acidic conditions. The molecular weight of this compound is approximately 184.19 g/mol, and it is characterized by a planar structure that facilitates interaction with biological targets.

1. Protein Kinase Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of various protein kinases. In a study examining derivatives of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, it was found that certain structural modifications could enhance inhibitory potency against kinases such as CDK9/Cyclin T and GSK3β. The planar nature of the pyrido[3,4-g]quinazoline tricyclic system was essential for maintaining this activity .

| Kinase Target | Inhibitory Concentration (μM) | Residual Activity (%) |

|---|---|---|

| CDK9/Cyclin T | 10 | 45 |

| GSK3β | 10 | 50 |

| CK1ε | 10 | 60 |

2. Electrocatalytic Activity

This compound has also been utilized in the synthesis of metal complexes that act as electrocatalysts for hydrogen evolution reactions (HER). For instance, complexes derived from this compound exhibited significant HER activity, particularly those involving nickel and cobalt . This application underscores its versatility in energy-related fields.

| Metal Complex | HER Activity (mA/cm²) | Remarks |

|---|---|---|

| Ni Complex | 10 | Good stability |

| Co Complex | 15 | Superior electrocatalytic activity |

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. It exhibits bifunctional activity by acting as an epoxide hydrolase and aminopeptidase, which can modulate inflammatory pathways by inactivating pro-inflammatory mediators . This dual action makes it a candidate for therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Protein Kinase Inhibition : The planar structure allows for effective binding to the ATP-binding sites of kinases, disrupting their function.

- Electrocatalysis : The presence of nitrogen atoms in the pyridine rings enhances electron transfer processes, facilitating HER.

- Anti-inflammatory Mechanisms : By inhibiting leukotriene A4 hydrolase activity, this compound can reduce the production of inflammatory mediators .

Case Study 1: Protein Kinase Inhibition

In a controlled study, derivatives of this compound were screened against a panel of protein kinases. None exhibited potent inhibition at concentrations below 10 μM; however, structural modifications led to improved interactions with specific kinases, indicating that further optimization could yield more effective inhibitors .

Case Study 2: Electrocatalytic Applications

A series of metal complexes synthesized from this compound demonstrated promising results in HER applications. The cobalt complex showed superior performance compared to nickel, highlighting the importance of metal selection in catalytic efficiency .

特性

IUPAC Name |

dipyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAOXGJAXHTMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484767 | |

| Record name | Dipyridin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-15-6 | |

| Record name | Dipyridin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。